3,5-Difluoro-4-methoxybenzoyl chloride

Vue d'ensemble

Description

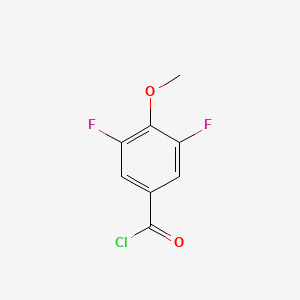

3,5-Difluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzoyl chloride typically involves the chlorination of 3,5-difluoro-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3,5-difluoro-4-methoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and mild heating.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

3,5-Difluoro-4-methoxybenzoic acid: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

3,5-Difluoro-4-methoxybenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical synthesis and research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Difluoro-4-methoxybenzoyl chloride

- 2,6-Difluoro-3-methoxybenzoyl chloride

- 3,5-Difluorobenzoyl chloride

Comparison

3,5-Difluoro-4-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methoxy group at the 4 position can influence the compound’s electronic distribution and steric effects, making it more suitable for certain chemical reactions and applications .

Activité Biologique

3,5-Difluoro-4-methoxybenzoyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological applications, and detailed research findings.

This compound is synthesized through various methods, including the reaction of 3,5-difluoro-4-methoxybenzoic acid with thionyl chloride or oxalyl chloride. The compound's molecular formula is , and it has a CAS number of 501701-43-5 .

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from it have shown inhibition of SIRT2, a protein implicated in cancer progression. In one study, the compound was prepared and evaluated for its ability to inhibit SIRT2 activity, showing promising results with a substantial percentage of inhibition at specific concentrations .

Table 1: Inhibition Activity of SIRT2 by Derivatives of this compound

| Compound | % Inhibition at 60 μM |

|---|---|

| Tenovin-6 | 89.1 ± 1 |

| Tenovin-36 | 81.5 ± 2 |

| Tenovin-43 | 99.6 ± 3 |

2. Antibacterial Activity

The compound also demonstrates antibacterial properties. A study highlighted its effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Case Study: HepG2 Cells

In vitro studies involving HepG2 liver cells showed that derivatives of this compound can induce the expression of ApoA-I, a protein associated with lipid metabolism and cardiovascular health. The induction levels varied with different concentrations of the compound .

Table 2: Induction of ApoA-I in HepG2 Cells

| Compound | Dose (mg/kg) | % Change in ApoA-I Expression |

|---|---|---|

| Control | 0 | 11.94 |

| Compound A | 3 | 18.87 |

The mechanism by which these compounds exert their biological effects often involves the modulation of enzyme activities or the alteration of cellular pathways. For example, studies have indicated that treatment with these derivatives can lead to apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, indicating cell damage .

Propriétés

IUPAC Name |

3,5-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUCQYQLNPECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.